molecular formula C14H8FNO2 B581013 3-(3-Cyanophenyl)-4-fluorobenzoic acid CAS No. 1261977-67-6

3-(3-Cyanophenyl)-4-fluorobenzoic acid

Cat. No.: B581013
CAS No.: 1261977-67-6
M. Wt: 241.221
InChI Key: SHAXFUGKVKKRTB-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)-4-fluorobenzoic acid is an organic compound that features a cyanophenyl group and a fluorobenzoic acid moiety

Safety and Hazards

The safety data sheet for 3-Cyanophenyl isocyanate indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyanophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Cyanophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Cyanophenyl)-4-chlorobenzoic acid
  • 3-(3-Cyanophenyl)-4-bromobenzoic acid
  • 3-(3-Cyanophenyl)-4-iodobenzoic acid

Uniqueness

3-(3-Cyanophenyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-cyanophenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAXFUGKVKKRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688787
Record name 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-67-6
Record name 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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